7-Methoxyindolizine
CAS No.: 195615-13-5
Cat. No.: VC0068654
Molecular Formula: C9H9NO
Molecular Weight: 147.177
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 195615-13-5 |
|---|---|
| Molecular Formula | C9H9NO |
| Molecular Weight | 147.177 |
| IUPAC Name | 7-methoxyindolizine |
| Standard InChI | InChI=1S/C9H9NO/c1-11-9-4-6-10-5-2-3-8(10)7-9/h2-7H,1H3 |
| Standard InChI Key | ZCKMAFJKGRBKHQ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=CC=CN2C=C1 |
Introduction
Synthesis Methods and Reactions
The synthesis of 7-Methoxyindolizine and its derivatives typically involves multi-step processes that include the formation of pyridinium salts followed by cyclization reactions.
Common Synthetic Routes
Biological Activities and Pharmacological Properties
7-Methoxyindolizine derivatives exhibit diverse biological activities, making them attractive candidates for drug development. Research has demonstrated their potential as anti-inflammatory, anti-microbial, and anti-tuberculosis agents.
Anti-inflammatory Activity through COX-2 Inhibition
Several studies have investigated the cyclooxygenase-2 (COX-2) inhibitory activity of 7-methoxyindolizine derivatives. COX-2 is an enzyme involved in inflammation and pain, making its inhibitors valuable as anti-inflammatory drugs.
A series of ethyl 7-methoxy-3-(substitutredbenzoyl)-2-substitutedindolizine-1-carboxylate analogues were evaluated for their COX-2 inhibitory activity, with IC₅₀ values ranging from 6.56 to 7.95 μM . Table 1 summarizes the COX-2 inhibitory activity of these compounds compared to the reference drug indomethacin.
Table 1: COX-2 Inhibitory Activity of 7-Methoxyindolizine Derivatives
| Compound | Substituents | IC₅₀ (μM) | |
|---|---|---|---|
| R₁ | R₂ | ||
| 2a | 4-CN | H | 6.56±0.03 |
| 2b | 4-CN | CH₃ | 7.24±0.03 |
| 2c | 4-F | H | 6.94±0.03 |
| 2d | 4-F | CH₃ | 7.52±0.03 |
| 2e | 4-F | C₂H₅ | 7.95±0.03 |
| 2f | 4-Br | H | 7.27±0.03 |
| 2g | 4-Br | CH₃ | 7.54±0.03 |
| 2h | 3-OCH₃ | H | 7.36±0.03 |
| 2i | 3-OCH₃ | CH₃ | 7.35±0.03 |
| Indomethacin | - | - | 6.84±0.03 |
| Celecoxib | - | - | 0.05±0 |
As evident from the table, compound 2a with a 4-cyano substituent at the benzoyl group exhibited the highest COX-2 inhibitory activity among the tested derivatives, with an IC₅₀ value of 6.56 μM, which is slightly better than the reference drug indomethacin (IC₅₀ = 6.84 μM) .
Another study on diethyl 7-methoxyindolizine-1,2-dicarboxylate derivatives revealed similar COX-2 inhibitory activities. The compound diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate emerged as a promising COX-2 inhibitor with an IC₅₀ of 5.84 μM, comparable to indomethacin (IC₅₀ = 6.84 μM) .
Anti-tuberculosis Activity
7-Methoxyindolizine derivatives have also been investigated for their anti-tuberculosis (TB) activity. A series of synthetic 7-methoxy-indolizine derivatives were evaluated against susceptible (H37Rv) and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB) .
Compounds with a methoxy functional group at the meta position of the benzoyl group (at the third position of the indolizine nucleus) demonstrated encouraging anti-TB activity against MDR strains of MTB at a concentration of 16 μg/mL . This finding highlights the potential of 7-methoxyindolizine derivatives as candidates for new anti-TB drug development.
Cytotoxicity Studies
An important aspect of drug development is ensuring that potential drug candidates have low toxicity profiles. Cytotoxicity studies on various 7-methoxyindolizine derivatives have shown promising results. Several compounds, including those with anti-TB activity, exhibited no toxicity up to concentrations of 500 μg/mL in the MTT assay, indicating a favorable safety profile .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of 7-methoxyindolizine derivatives and their biological activities is crucial for rational drug design.
COX-2 Inhibition Structure-Activity Relationships
Research on the COX-2 inhibitory activity of 7-methoxyindolizine derivatives has revealed several structure-activity relationships:
-
The presence of electron-withdrawing groups (such as cyano or halogen) at the para position of the benzoyl group generally enhances COX-2 inhibitory activity .
-
The nature of substituents at the 1- and 2-positions of the indolizine ring also influences the biological activity. For example, carboxylate groups at these positions contribute to COX-2 inhibition .
-
The methoxy group at the 7-position of the indolizine nucleus appears to be important for maintaining biological activity across different derivatives .
Anti-tuberculosis Activity Structure-Activity Relationships
For anti-TB activity, specific structural features have been identified as important:
-
The position of substituents on the benzoyl group significantly affects anti-TB activity. Compounds with a methoxy group at the meta position of the benzoyl group showed better activity against MDR strains of MTB .
-
Molecular docking studies against enoyl-[acyl-carrier] protein reductase, a key enzyme involved in the type II fatty acid synthesis pathway of MTB, revealed that 7-methoxyindolizine derivatives interact with specific amino acid residues (Pro193, Tyr158, Phe149, and Lys165) through hydrogen bonding, π-π interactions, and electrostatic interactions .
Molecular Modeling and Computational Studies
Advanced computational techniques have been employed to understand the interaction of 7-methoxyindolizine derivatives with biological targets and to predict their activities.
Molecular Docking Studies
Molecular docking studies of 7-methoxyindolizine derivatives with the COX-2 enzyme have provided insights into their binding modes and the key interactions responsible for their inhibitory activity. Hydrophobic interactions have been identified as the major contributors to COX-2 inhibition by these compounds .
Similarly, docking studies against the enoyl-[acyl-carrier] protein reductase enzyme of MTB revealed binding affinities within the range of 7.07-8.57 kcal/mol for different 7-methoxyindolizine derivatives . These studies help in understanding the molecular basis of their anti-TB activity and guide the design of more potent inhibitors.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been performed to evaluate the stability and binding affinity of 7-methoxyindolizine derivatives to their target proteins over time. These simulations provide a more realistic picture of the dynamic interactions between the compounds and their biological targets.
For example, MD simulations of 7-methoxyindolizine derivatives with anti-TB activity showed that compounds with higher binding affinity maintained stable interactions with the target enzyme throughout the simulation period . These results were consistent with experimental findings, validating the computational approach.
Crystallographic Studies
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of 7-methoxyindolizine derivatives, providing valuable information about their molecular conformation and intermolecular interactions in the solid state.
Crystal Structure Analysis
The crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate has been determined using X-ray diffraction analysis. The compound was found to crystallize in the monoclinic crystal system with space group P 2₁/c . The crystal structure revealed important details about the molecular geometry and packing arrangements.
Single-crystal X-ray studies of other 7-methoxyindolizine derivatives have shown that their molecular arrangements are primarily guided by C-H···O hydrogen-bonded dimeric motifs and C-H···N hydrogen bonds, with additional contributions from π···π interactions and C-H···F interactions .
Hirshfeld Surface Analysis
Hirshfeld surface analysis has been employed to visualize and quantify the intermolecular interactions in the crystal structures of 7-methoxyindolizine derivatives. This technique provides a comprehensive view of the different types of interactions and their relative contributions to crystal packing.
Energy framework calculations have also been performed to understand the energetics of these interactions and their role in stabilizing the crystal structure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume